Tetradecyl 2,3-dihydroxybenzoate, also known as ABG-001, is a compound derived from the traditional Chinese medicinal plant gentiana regescens Franch. This compound has garnered attention for its potential neuroprotective and neuritogenic properties, particularly in the context of neurodegenerative diseases such as Alzheimer's disease. Its mechanism of action involves mimicking nerve growth factor effects, promoting neurite outgrowth in neuronal cells.
The primary source of tetradecyl 2,3-dihydroxybenzoate is the plant gentiana regescens, which has been traditionally used in Chinese medicine. The compound is synthesized through a chemical reaction involving 2,3-dihydroxybenzoic acid and tetradecyl alcohol, utilizing specific reagents and conditions to facilitate the esterification process.
Tetradecyl 2,3-dihydroxybenzoate belongs to the class of organic compounds known as esters. It is categorized under the broader group of gentisides, which are compounds known for their neurotrophic activities.
The synthesis of tetradecyl 2,3-dihydroxybenzoate involves a multi-step chemical process:
Tetradecyl 2,3-dihydroxybenzoate can be represented by its molecular formula . The structure consists of a tetradecyl chain (a straight-chain alkane with 14 carbon atoms) attached to a benzoate moiety with two hydroxyl groups at the 2 and 3 positions.
Tetradecyl 2,3-dihydroxybenzoate participates in various chemical reactions primarily related to its biological activity:
The mechanism by which tetradecyl 2,3-dihydroxybenzoate exerts its effects involves several key processes:
Studies indicate that inhibitors targeting these pathways significantly reduce the neuritogenic effects of ABG-001, confirming its mechanism through these signaling routes .
Tetradecyl 2,3-dihydroxybenzoate has several scientific applications:
Tetradecyl 2,3-dihydroxybenzoate (ABG-001) originates from systematic structure-activity studies of gentisides, a class of alkyl benzoates first isolated from Gentiana rigescens Franch., a plant used in traditional Chinese medicine (TCM) for centuries [2] [3]. This perennial herb, known locally as "Jian Longdan," was historically prescribed to clear heat and dampness, treating conditions like hypertension, cholecystitis, and hepatitis [5] [6]. The ethnopharmacological relevance of Gentiana species lies in their rich secondary metabolites, including secoiridoids, flavonoids, and xanthones, which exhibit anti-inflammatory, antioxidant, and neuroprotective properties [3] [7].
In the early 2010s, researchers identified gentisides A–K—novel alkyl benzoates with neuritogenic activity—from G. rigescens roots [5] [6]. Pharmacological characterization revealed these compounds stimulated neurite outgrowth in PC12 cells (a rat pheochromocytoma cell line), mimicking the effects of nerve growth factor (NGF). However, natural gentisides had limitations: low yields and structural instability. This prompted the synthetic derivation of over 100 analogs to optimize bioactivity [5] [6]. Among them, ABG-001 emerged as a standout candidate due to its simplified structure (a C14 alkyl chain esterified to 2,3-dihydroxybenzoic acid) and enhanced neuritogenic potency [5] [6]. The rational design preserved critical pharmacophores: the ortho-dihydroxy moiety enabling metal chelation and redox modulation, and the lipophilic alkyl chain facilitating membrane interaction [6].
Table 1: Key Gentiside Derivatives and Their Origins
Compound Name | Source | Core Structure | Bioactivity |
---|---|---|---|
Gentisides A–K | Gentiana rigescens Franch. | Varied alkyl benzoates | NGF-mimetic neurite outgrowth |
ABG-001 (synthetic) | Derived from gentiside scaffolds | Tetradecyl 2,3-dihydroxybenzoate | Neurogenesis, autophagy modulation |
ABG-001 has advanced as a multifunctional lead compound with demonstrated efficacy across neurodegenerative and metabolic pathologies. Its therapeutic profile stems from three interconnected biological actions:
Neurogenic and Neuroprotective Mechanisms
ABG-001 induces robust neurite outgrowth in PC12 cells via insulin-like growth factor-1 receptor (IGF-1R) activation. Binding assays and siRNA knockdown confirm it targets IGF-1R, triggering downstream PI3K/Akt and MAPK/ERK pathways—critical for neuronal survival and differentiation [4] [5]. In vivo, ABG-001 mitigates white matter damage in murine models of subcortical ischemic vascular dementia (SIVD). It preserves oligodendrocyte integrity by reducing apoptosis and demyelination, directly linking IGF-1R agonism to myelin maintenance [4]. Additionally, ABG-001 binds heat shock cognate 70 kDa protein (Hsc70), a chaperone regulating proteostasis. CETSA and ABPP analyses validate Hsc70 engagement, which activates chaperone-mediated autophagy (CMA)—a process essential for clearing misfolded proteins in Alzheimer’s disease (AD) [6] [7].
Gut-Brain Axis Modulation
Despite poor blood-brain barrier permeability (bioavailability: ~8%), ABG-001 accumulates in the gut, where it reshapes the microbiota metabolome [3]. In high-fat diet (HFD)-induced and aged AD mice, ABG-001 enriches commensal bacteria producing indole-3-propionic acid (IPA), a neuroprotective metabolite. IPA crosses the BBB and binds Hsc70, amplifying CMA and suppressing neuroinflammation via the Hsc70/PKM2/HK2/LC3 and FOXO3a/SIRT1 axes [1] [3]. This gut-mediated action reverses cognitive deficits in Y-maze and Morris water maze tests, highlighting a novel microbiome-metabolite pathway for neuroprotection [1] [3].
Metabolic Regulation
In streptozotocin (STZ)-induced diabetic mice, ABG-001 (20 mg/kg) normalizes glucose tolerance and insulin sensitivity comparably to metformin (140 mg/kg) [2]. It elevates plasma adiponectin and leptin while reducing glucagon, indicating restored metabolic homeostasis. Molecular analyses show upregulated adiponectin receptors (AdipoR1/2) in liver, muscle, and hypothalamus, enhancing insulin signaling—an effect distinct from classical antidiabetic agents [2].
Table 2: Molecular Targets and Therapeutic Effects of ABG-001
Molecular Target | Biological Pathway | Therapeutic Outcome | Validated Disease Models |
---|---|---|---|
IGF-1R | PI3K/Akt & MAPK/ERK activation | Neurite outgrowth, oligodendrocyte protection | SIVD, spinal cord injury |
Hsc70 | Chaperone-mediated autophagy (CMA) | Clearance of protein aggregates | HFD-induced AD, aging AD |
Gut microbiota | IPA production → Hsc70/PKM2 axis | Neurogenesis, anti-inflammation | HFD-induced AD |
Adiponectin receptors | Insulin sensitization | Improved glucose tolerance | STZ-induced diabetes |
ABG-001 exemplifies a paradiɡm shift in neuropharmacology: a single compound addressing intertwined neurodegeneration-metabolism dysregulation via discrete but convergent mechanisms [1] [2] [4]. Its emergence underscores the potential of metabolite-inspired drug discovery rooted in ethnopharmacological wisdom [3] [7].
CAS No.: 334-48-5
CAS No.: 121-79-9
CAS No.: 1164-45-0
CAS No.: 116383-34-7
CAS No.:
CAS No.: